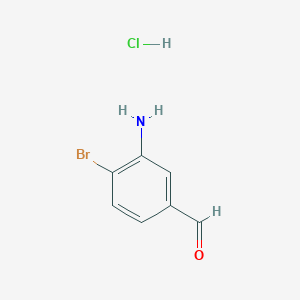
3-Amino-4-bromo-benzaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-bromo-benzaldehyde hydrochloride: is an organic compound with the molecular formula C7H6BrNO·HCl . It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-benzaldehyde hydrochloride typically involves the following steps:
Bromination: Starting with 3-nitrotoluene, bromination is carried out using bromine in the presence of a catalyst to yield 4-bromo-3-nitrotoluene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 3-amino-4-bromotoluene.
Oxidation: The methyl group is oxidized to an aldehyde group using an oxidizing agent like potassium permanganate or chromium trioxide, yielding 3-amino-4-bromo-benzaldehyde.
Formation of Hydrochloride Salt: Finally, the aldehyde is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to optimize the reaction conditions.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 3-Amino-4-bromo-benzoic acid.
Reduction: 3-Amino-4-bromo-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Reagent in Chemical Reactions: Employed in various chemical reactions to introduce amino and bromo functionalities into target molecules.
Biology:
Biochemical Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehyde and amino groups.
Medicine:
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds with biological activity.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 3-Amino-4-bromo-benzaldehyde hydrochloride involves its interaction with various molecular targets and pathways:
Aldehyde Group: The aldehyde group can form Schiff bases with primary amines, which are important intermediates in many biochemical reactions.
Amino Group: The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Bromine Atom:
Comparison with Similar Compounds
3-Amino-4-chloro-benzaldehyde: Similar structure but with a chlorine atom instead of bromine.
3-Amino-4-fluoro-benzaldehyde: Similar structure but with a fluorine atom instead of bromine.
3-Amino-4-iodo-benzaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in 3-Amino-4-bromo-benzaldehyde hydrochloride makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo counterparts.
Applications: The unique combination of amino, bromo, and aldehyde functionalities makes it a versatile intermediate in organic synthesis and a valuable reagent in various scientific research applications.
Properties
CAS No. |
1263378-23-9 |
|---|---|
Molecular Formula |
C7H7BrClNO |
Molecular Weight |
236.49 g/mol |
IUPAC Name |
3-amino-4-bromobenzaldehyde;hydrochloride |
InChI |
InChI=1S/C7H6BrNO.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-4H,9H2;1H |
InChI Key |
CAEFSILQOSJTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















